1-METHYL-N~3~,N~5~-BIS(1-PHENYLETHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Overview
Description
1-methyl-N,N’-bis(1-phenylethyl)-1H-pyrazole-3,5-dicarboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N,N’-bis(1-phenylethyl)-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of a pyrazole derivative with appropriate amine compounds under controlled conditions. Common reagents might include pyrazole-3,5-dicarboxylic acid, methylating agents, and phenylethylamine. The reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using similar reagents and conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N,N’-bis(1-phenylethyl)-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer or inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-N,N’-bis(1-phenylethyl)-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N,N’-bis(1-phenylethyl)-1H-pyrazole-3,5-dicarboxamide: Known for its unique structure and potential biological activities.
1-methyl-N,N’-bis(1-phenylethyl)-1H-pyrazole-4,5-dicarboxamide: Similar structure but different substitution pattern, leading to distinct properties.
1-methyl-N,N’-bis(1-phenylethyl)-1H-pyrazole-3,4-dicarboxamide: Another isomer with unique chemical and biological characteristics.
Uniqueness
1-methyl-N,N’-bis(1-phenylethyl)-1H-pyrazole-3,5-dicarboxamide stands out due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
1-methyl-3-N,5-N-bis(1-phenylethyl)pyrazole-3,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15(17-10-6-4-7-11-17)23-21(27)19-14-20(26(3)25-19)22(28)24-16(2)18-12-8-5-9-13-18/h4-16H,1-3H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVRYKVMUNAVLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NN2C)C(=O)NC(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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